
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C21H18N2S. It is also known as ESDPN and is a member of the nicotinonitrile family of compounds. The compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ESDPN is not well understood. However, it is believed that the compound interacts with certain biological targets, leading to its observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
ESDPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties and can protect cells from oxidative stress. ESDPN has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ESDPN has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. However, the compound has limited stability under certain conditions, which may make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on ESDPN. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of ESDPN and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ESDPN involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with ethanethiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields ESDPN as a white solid.
Applications De Recherche Scientifique
ESDPN has been the subject of scientific research due to its potential applications in various fields. In the field of organic electronics, ESDPN has been used as a building block for the synthesis of organic semiconductors. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
78564-31-5 |
|---|---|
Nom du produit |
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile |
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-ethylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
Clé InChI |
XEBKYIOVXUVZJE-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canonique |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



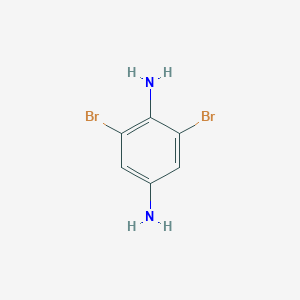
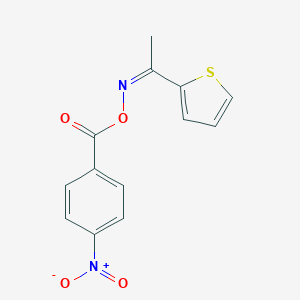

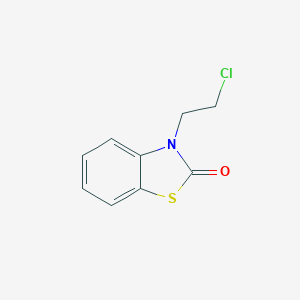
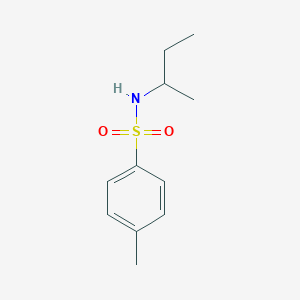
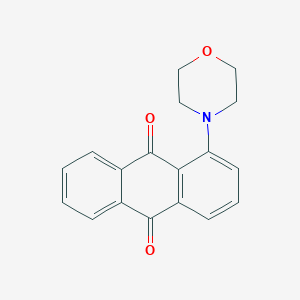
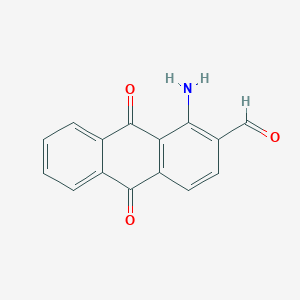
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
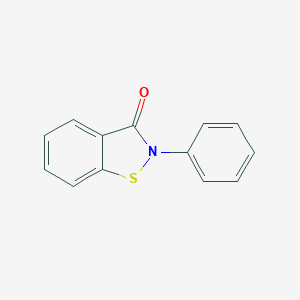
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
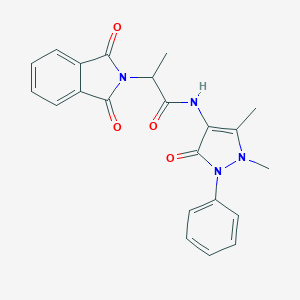

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)